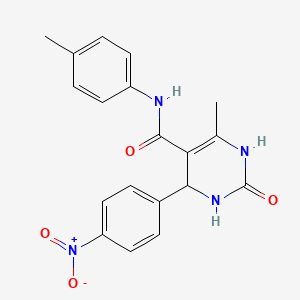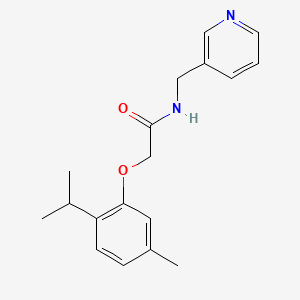
3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide (CBT) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CBT is a benzothiophene derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide exerts its therapeutic effects through various mechanisms of action. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. 3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide has also been found to inhibit the proliferation of cancer cells by inducing apoptosis. Additionally, 3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide has been found to activate the peroxisome proliferator-activated receptor-gamma (PPAR-gamma), a nuclear receptor that plays a role in glucose and lipid metabolism.
Biochemical and Physiological Effects:
3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). 3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide has also been found to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide has several advantages for lab experiments. It is easily synthesized and has a high purity level. 3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide is also stable under normal laboratory conditions. However, one limitation of 3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide is that it has low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research on 3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide. One potential area of research is the development of 3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide-based drugs for the treatment of neurodegenerative diseases. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of 3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide. Additionally, further studies are needed to evaluate the safety and efficacy of 3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide in humans.
Métodos De Síntesis
3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide can be synthesized through a multi-step process involving the reaction of 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride. This intermediate is then reacted with 2-aminothiophene to form the benzothiophene ring. The final step involves the reaction of the benzothiophene intermediate with isopropyl alcohol and potassium carbonate to form 3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide.
Aplicaciones Científicas De Investigación
3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. 3-chloro-N-(3-isopropoxypropyl)-1-benzothiophene-2-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-chloro-N-(3-propan-2-yloxypropyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2S/c1-10(2)19-9-5-8-17-15(18)14-13(16)11-6-3-4-7-12(11)20-14/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECZBSWJXKXPGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=C(C2=CC=CC=C2S1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[4-(benzyloxy)benzyl]-2-pyrrolidinyl}methanol](/img/structure/B5115203.png)

![N,N-diethyl-3-[({[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amino)methyl]-2-pyridinamine](/img/structure/B5115217.png)
![1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5115233.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5115249.png)

![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide](/img/structure/B5115261.png)

![N-[2-(4-morpholinyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5115275.png)
![N-(1-{1-[4-(cyclopentyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5115295.png)
![[1-(2-chloro-4-fluorobenzyl)-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5115299.png)
![3-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B5115303.png)

![[1-(3,4-dichlorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5115314.png)